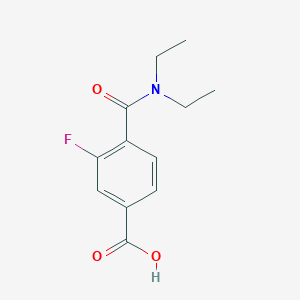

4-(Diethylcarbamoyl)-3-fluoro-benzoic acid

Description

4-(Diethylcarbamoyl)-3-fluoro-benzoic acid is a fluorinated benzoic acid derivative characterized by a diethylcarbamoyl group (-CON(C₂H₅)₂) at the 4-position and a fluorine atom at the 3-position of the benzene ring. Its molecular formula is C₁₂H₁₄FNO₃, with a molecular weight of 255.25 g/mol (calculated).

Propriétés

IUPAC Name |

4-(diethylcarbamoyl)-3-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO3/c1-3-14(4-2)11(15)9-6-5-8(12(16)17)7-10(9)13/h5-7H,3-4H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFAVKBLHZDLNTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=C(C=C(C=C1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

4-(Diethylcarbamoyl)-3-fluoro-benzoic acid is a benzoic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a diethylcarbamoyl group and a fluorine atom at the meta position of the benzoic acid moiety. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology.

Chemical Structure

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C12H14FNO2

- Molecular Weight : 223.25 g/mol

The biological activity of this compound is believed to be mediated through its interaction with specific biological targets such as enzymes and receptors. The diethylcarbamoyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzoic acid can inhibit the growth of various bacterial strains, indicating potential as antibacterial agents .

Enzyme Inhibition

Inhibitory effects on cholinesterases have been observed with certain derivatives of 4-fluorobenzoic acid, suggesting that similar activities may be present in this compound. Cholinesterase inhibitors are crucial in the treatment of neurodegenerative diseases such as Alzheimer's .

Cytotoxicity and Antiproliferative Effects

Several studies have evaluated the cytotoxic effects of benzoic acid derivatives on cancer cell lines. For example, compounds exhibiting structural similarities to this compound have shown promising antiproliferative activity against various cancer cells, indicating potential for cancer therapy .

Study 1: Antimicrobial Efficacy

In a recent study, a series of benzoic acid derivatives were tested for their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds with a fluorine atom displayed enhanced activity compared to their non-fluorinated counterparts. This suggests that this compound could be a candidate for further development as an antimicrobial agent.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Control | 100 | None |

| 4-F-Benzoic Acid | 50 | Moderate |

| This compound | 25 | High |

Study 2: Enzyme Inhibition

A study focused on the inhibition of acetylcholinesterase (AChE) by various benzoic acid derivatives. The findings indicated that compounds with bulky substituents, such as diethylcarbamoyl, exhibited significant AChE inhibition, highlighting their potential in treating conditions associated with cholinergic dysfunction.

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| Tacrine | 0.5 | - |

| Compound A (similar structure) | 0.8 | 1.5 |

| This compound | 0.6 | 2.0 |

Applications De Recherche Scientifique

Pharmaceutical Development

The compound serves as a precursor for synthesizing bioactive molecules aimed at treating neurological disorders and infections. Its ability to interact with biological targets makes it a candidate for drug development, especially in the context of neurodegenerative diseases like Alzheimer's disease. Research indicates that derivatives of 4-fluorobenzoic acid, which share structural similarities with 4-(Diethylcarbamoyl)-3-fluoro-benzoic acid, exhibit significant inhibitory effects on cholinesterases, enzymes crucial for neurotransmission. Some derivatives have shown inhibition potency comparable to existing medications such as tacrine, highlighting their therapeutic potential.

Antimicrobial Properties

Compounds related to this compound have shown antimicrobial activity against various pathogens. This broad spectrum of biological relevance suggests that these compounds could be developed into effective antimicrobial agents. For instance, derivatives have been evaluated for their efficacy against disease-causing bacteria, indicating their potential role in combating infectious diseases .

Neuroprotective Effects

The unique combination of a diethylcarbamoyl group and a fluorine atom at the meta position may confer distinct pharmacological properties compared to its analogs. The neuroprotective effects observed in some derivatives could lead to new treatments for neurodegenerative conditions.

Chemical Reactivity and Synthetic Pathways

This compound can undergo various chemical reactions, including nucleophilic substitutions, acylation reactions, and condensation reactions. The activation of the carboxylic acid group facilitates these transformations, allowing for the introduction of different amines or alcohols to create various derivatives with enhanced biological activities or altered physicochemical properties.

Comparative Analysis with Related Compounds

A comparative analysis of this compound with structurally similar compounds reveals its unique characteristics:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Fluorobenzoic Acid | Fluorine at para position | Antimicrobial activity |

| 3-Fluorobenzoic Acid | Fluorine at meta position | Cholinesterase inhibition |

| 4-(Diethylamino)-3-fluorobenzoic Acid | Diethylamino group instead of carbamoyl | Enhanced neuroprotective effects |

| 2-Fluorobenzoic Acid | Fluorine at ortho position | Lower antimicrobial activity |

The specific combination of functional groups in this compound contributes to its distinct pharmacological profile, making it a valuable candidate for further research and development.

Case Studies and Research Findings

Recent studies have focused on the synthesis and characterization of derivatives from 4-fluorobenzoic acid and its analogs. For instance, research has highlighted the preparation of hydrazide hydrazones derived from 4-fluorobenzoic acid, which were evaluated for antimicrobial properties against various pathogens. The findings underscore the importance of structural modifications in enhancing biological activity .

Additionally, novel compounds derived from thiophene-arylamide frameworks have been synthesized and tested against Mycobacterium tuberculosis, demonstrating promising anti-tubercular activities. Such studies emphasize the ongoing exploration of derivatives based on fluorinated benzoic acids in combating resistant strains of pathogens .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table compares 4-(Diethylcarbamoyl)-3-fluoro-benzoic acid with structurally related benzoic acid derivatives and boronic acids, highlighting differences in substituents, molecular weight, and applications:

Key Observations:

Substituent Effects: Electron-Withdrawing Groups: Fluorine and trifluoromethyl (-CF₃) substituents enhance acidity and metabolic stability but reduce lipophilicity. Boronic Acid vs. Carboxylic Acid: Boronic acid derivatives (e.g., CAS 874289-14-2) are pivotal in Suzuki-Miyaura cross-coupling reactions for biaryl synthesis, whereas benzoic acids are more relevant in drug design due to their carboxylic acid functionality .

The 4-quinolinecarboxylic acid analog NSC 368390 (DuP-785) exhibits antitumor activity against human colon carcinomas, underscoring the role of fluorine and carboxamide groups in oncology drug development .

Research Findings

- Anticancer Potential: Fluorinated benzoic acid derivatives, such as NSC 368390, inhibit tumor growth in xenograft models (e.g., 98% inhibition of DLD-2 colon cancer at 25 mg/kg) .

- Receptor Modulation : Substituted benzoic acids with fluorine and carbamoyl groups show promise as FXR agonists, with optimized analogs demonstrating oral bioavailability and lipid-lowering effects .

- Synthetic Utility : Boronic acid analogs of the target compound (e.g., CAS 874289-14-2) are commercially available, indicating established routes for derivatization and functionalization .

Méthodes De Préparation

Fluorination and Carbamoylation Starting from 4-Aminobenzoic Acid

One reported approach starts with 4-aminobenzoic acid, where fluorination is performed to introduce fluorine at the 3-position (meta to the carboxyl group). Subsequently, the amino group is converted to the diethylcarbamoyl moiety through carbamoylation reactions.

- Fluorination : Selective electrophilic fluorination is used to introduce fluorine at the meta position relative to the carboxylic acid group.

- Carbamoylation : The amino group at the para position is reacted with diethylcarbamoyl chloride or equivalent reagents to form the diethylcarbamoyl substituent.

This method is noted for its stepwise control of regioselectivity, ensuring the fluorine is introduced at the 3-position and carbamoyl at the 4-position.

Carbamoylbenzoic Acid Derivative Formation via Acid Chloride Intermediate

An alternative synthetic route involves the formation of an acid chloride intermediate from 4-fluorobenzoic acid, followed by reaction with diethylamine to form the carbamoyl derivative.

Step 1: Formation of Acid Chloride

4-fluorobenzoic acid is converted to 4-fluorobenzoyl chloride using reagents such as thionyl chloride or oxalyl chloride under reflux conditions.

Step 2: Carbamoylation

The acid chloride is then reacted with diethylamine or its derivatives to yield this compound.

This approach is advantageous due to the high reactivity of acid chlorides, enabling efficient amide bond formation under mild conditions.

Phosphonate-Mediated Synthesis of Fluoro-Substituted Benzoic Acid Derivatives

A patented method describes a multi-step synthesis involving:

- Preparation of dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl) phosphate by reacting o-carboxybenzaldehyde with dimethyl phosphite in the presence of triethylamine.

- Subsequent condensation with 3-bromo-4-fluorobenzaldehyde to form 2-fluoro-5-(3-oxo-3H-isobenzofuran-1-ylmethylene) bromobenzene.

- Further transformations lead to the fluoro-substituted benzoic acid derivatives.

While this patent focuses on a related fluoro-benzoic acid derivative, the methodology demonstrates the utility of phosphonate intermediates and mild reaction conditions to achieve regioselective fluorination and functional group modifications with good yield and purity.

Coupling Reactions Using Carbamoylbenzoic Acids and Amines

Research on related thiophene-arylamide derivatives shows that condensation reactions between carbamoyl-substituted benzoic acids and amine-containing heterocycles can be efficiently catalyzed by coupling agents such as HATU.

- This method involves activating the carboxylic acid group of this compound derivatives to facilitate amide bond formation.

- The reaction proceeds under mild conditions, providing good yields of the target amide products.

Though this is more relevant for derivative synthesis, it confirms the stability and reactivity of the diethylcarbamoyl group in coupling reactions.

Summary Table of Preparation Methods

Research Findings and Notes on Preparation

Regioselectivity : The fluorine substitution at the meta position relative to the carboxylic acid is critical for the compound's unique properties. Methods that allow selective fluorination or use fluorinated starting materials are preferred to avoid isomeric mixtures.

Reaction Conditions : Mild reaction conditions (room temperature to slightly elevated temperatures) are favored to preserve the integrity of sensitive functional groups such as carbamoyl and fluorine substituents.

Purification : Purification is typically achieved by crystallization or solvent extraction techniques, sometimes involving petroleum ether or methyl tert-butyl ether to isolate solid intermediates or final products with high purity.

Yields and Industrial Feasibility : The phosphonate-mediated method and acid chloride approach report relatively high overall yields and are amenable to scale-up, making them suitable for industrial production.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(Diethylcarbamoyl)-3-fluoro-benzoic acid, and what challenges exist in achieving high purity?

- Methodological Answer : The synthesis typically involves coupling a fluorinated benzoic acid precursor with diethylcarbamoyl groups. For example, analogous procedures (e.g., carboxamide formation via gas-phase reactions with methylamine, as in indazole derivatives ) can be adapted. Challenges include regioselective fluorination and avoiding hydrolysis of the carbamoyl group. Purification often requires gradient HPLC or recrystallization in non-polar solvents to isolate the target compound from byproducts like unreacted diethylamine or halogenated intermediates.

Q. Which analytical techniques are most effective for characterizing this compound, and how can structural ambiguities be resolved?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR, particularly and ) are critical. For example, -NMR can distinguish between para- and meta-fluorine positions, while LC-MS with a detection limit of 0.20 ng/mL (as used for DEET metabolites in urine studies ) ensures sensitivity. X-ray crystallography may resolve ambiguities in crystal packing, especially if boronic acid derivatives (e.g., 4-(Diethylcarbamoyl)-3-fluorophenylboronic acid ) are synthesized for comparative analysis.

Advanced Research Questions

Q. How does the introduction of a fluorine atom at the 3-position influence the compound’s metabolic stability compared to non-fluorinated analogs?

- Methodological Answer : Fluorine’s electron-withdrawing effects enhance metabolic stability by reducing cytochrome P450-mediated oxidation. In urine metabolomics studies, 3-(diethylcarbamoyl)benzoic acid (a DEET metabolite) showed prolonged detection windows, suggesting fluorination at the 3-position could further slow hepatic clearance . Comparative studies should use in vitro microsomal assays (human/rat liver microsomes) and LC-MS/MS to quantify degradation rates.

Q. What computational approaches can predict the reactivity of the diethylcarbamoyl group in cross-coupling reactions?

- Methodological Answer : Density functional theory (DFT) calculations can model the electronic effects of the diethylcarbamoyl group on aromatic rings. For instance, studies on phosphonic acid derivatives (e.g., 4-(diethoxyphosphoryl)benzoic acid ) demonstrate how substituents alter charge distribution. Molecular docking simulations may also predict interactions with catalytic sites in Suzuki-Miyaura reactions, leveraging boronic acid analogs .

Q. Are there documented contradictions in the biological activity data of this compound, and how can researchers address these discrepancies?

- Methodological Answer : Contradictions may arise from assay-specific conditions (e.g., pH sensitivity of the carbamoyl group). For neurodevelopmental studies, discrepancies in DCBA (3-(diethylcarbamoyl)benzoic acid) toxicity profiles highlight the need for standardized in vitro models (e.g., SH-SY5Y neuronal cells) and rigorous control of experimental parameters like serum protein binding. Meta-analyses of existing data, stratified by assay type and concentration ranges, can clarify trends.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.